2-[(2-chloro-5-prop-1-en-2-ylpyridin-4-yl)amino]-N-methylbenzamide
Overview
Description
2-[(2-chloro-5-prop-1-en-2-ylpyridin-4-yl)amino]-N-methylbenzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various fields such as medicinal chemistry, agrochemicals, and materials science due to their diverse biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chloro-5-prop-1-en-2-ylpyridin-4-yl)amino]-N-methylbenzamide typically involves multiple steps, including the formation of the pyridine ring, chlorination, and subsequent amination and acylation reactions. The specific synthetic route may vary, but a general approach could involve:
Formation of the Pyridine Ring: Starting from a suitable precursor, the pyridine ring is constructed through cyclization reactions.
Chlorination: Introduction of the chlorine atom at the desired position using reagents such as thionyl chloride or phosphorus pentachloride.
Acylation: The final step involves the acylation of the amine with N-methyl-benzoyl chloride to form the target compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-[(2-chloro-5-prop-1-en-2-ylpyridin-4-yl)amino]-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chlorine or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols for nucleophilic substitution; electrophiles such as alkyl halides for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the development of agrochemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2-chloro-5-prop-1-en-2-ylpyridin-4-yl)amino]-N-methylbenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-[(2-chloro-5-prop-1-en-2-ylpyridin-4-yl)amino]-N-methylbenzamide: can be compared with other benzamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the isopropenyl group, which may confer distinct chemical and biological properties compared to other benzamide derivatives.
Properties
Molecular Formula |
C16H16ClN3O |
---|---|
Molecular Weight |
301.77 g/mol |
IUPAC Name |
2-[(2-chloro-5-prop-1-en-2-ylpyridin-4-yl)amino]-N-methylbenzamide |
InChI |
InChI=1S/C16H16ClN3O/c1-10(2)12-9-19-15(17)8-14(12)20-13-7-5-4-6-11(13)16(21)18-3/h4-9H,1H2,2-3H3,(H,18,21)(H,19,20) |
InChI Key |
MMHFPPUGQIYLBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=CN=C(C=C1NC2=CC=CC=C2C(=O)NC)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.